4-Fluorobutanal

Vue d'ensemble

Description

4-Fluorobutanal is a chemical compound that is part of a broader class of fluorinated organic molecules. While the specific compound this compound is not directly mentioned in the provided papers, the research on related fluorinated compounds, such as 4-fluoroproline and 4-fluorophenol, suggests a growing interest in the synthesis and application of fluorinated analogues due to their potential utility in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of fluorinated compounds often involves multi-step processes that introduce the fluorine atom into the molecular structure. For instance, the synthesis of 4-fluoro-2,4-methanoproline was achieved through a photochemical cyclization to generate a 2-azabicyclo[2.1.1]hexane skeleton . Similarly, 4-[18F]Fluorophenol, a synthon for radiopharmaceuticals, was synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride . Practical routes for synthesizing 4-fluoroprolines from 4-hydroxyproline using a fluoride salt have also been reported, demonstrating the feasibility of process-scale access to these nonnatural amino acids .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using spectroscopic methods such as NMR and MS. For example, the structure of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide was characterized by 1H NMR and MS spectroscopy . These techniques are crucial for confirming the presence of the fluorine atom and the overall molecular architecture of the synthesized compounds.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often displaying unique reactivity due to the presence of the electronegative fluorine atom. For instance, 3-amino-4-fluorobutanoic acid, a GABA transaminase inactivator, was synthesized through a condensation reaction followed by reduction . The synthesis of 4-fluoropyrrolidine derivatives involved a double fluorination reaction, showcasing the versatility of fluorinated synthons in medicinal chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the fluorine atom's characteristics. For example, the mesomorphic property of (S)-4-(2-methylbutyl)-4'-(4-propylcyclohexyl)-2-fluoro-biphenyl was investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM), indicating the compound's potential in materials science . The synthesis of 2-fluoro-4,4,4-trinitrobutanal demonstrated the selective fluorination of mercury compounds without affecting other functional groups, highlighting the specific reactivity patterns of fluorinated molecules .

Applications De Recherche Scientifique

Fluorescent Dye Development

4-Fluorobutanal has contributed to the development of new fluorescent dyes like fluo-4. Fluo-4 is used for quantifying cellular Ca2+ concentrations, particularly in the 100 nM to 1 µM range. It offers significant advantages over similar dyes due to brighter fluorescence emission and greater absorption near 488 nm. This makes it suitable for various applications like confocal laser scanning microscopy, flow cytometry, and spectrofluorometry (Gee et al., 2000).

Fluorescent Probes for Temperature Measurement

In the field of analytical chemistry, researchers have developed fluorophores that demonstrate temperature-dependent emission spectra, useful in monitoring the temperature of organic solvents. Such fluorophores are synthesized via a simple process and can measure temperatures with a high degree of precision (Lou, Hatton, & Laibinis, 1997).

Conformational Studies of Gaseous Compounds

The study of 4-fluorobutan-1-ol, closely related to this compound, has provided insights into the structure and conformations of gaseous compounds. This research is significant for understanding the energies of conformers and hydrogen bonds (Trætteberg et al., 2001).

Synthesis of Pharmaceutical Intermediates

This compound is a precursor in the synthesis of pharmaceutical intermediates, such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin. This showcases its role in the synthesis of crucial pharmaceutical compounds (Zhou Kai, 2010).

Fluoride Ion Complexation and Sensing

The complexation and sensing of fluoride ions, relevant in water treatment and health, have been studied using organoboron compounds. This research is crucial for detecting fluoride in various environments, reflecting the versatility of fluoride-based compounds (Wade et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

4-Fluorobutanal, a fluorinated alcohol, primarily targets the metabolic pathways in the body. It is metabolized into fluoroacetate, which is highly toxic .

Mode of Action

The mode of action of this compound is primarily through its metabolism to fluoroacetate. Fluoroacetate is a potent toxin that interferes with the citric acid cycle in the body, leading to a disruption in energy production and ultimately cell death .

Biochemical Pathways

This compound affects the citric acid cycle, a crucial biochemical pathway in the body. The metabolite fluoroacetate inhibits aconitase, an enzyme in the citric acid cycle, disrupting the cycle and leading to a buildup of citrate in the blood. This disruption affects energy production and can lead to various downstream effects, including cell death .

Pharmacokinetics

Its metabolism to fluoroacetate would occur in the liver, and the resulting fluoroacetate would be excreted in the urine .

Result of Action

The primary result of this compound’s action is cellular toxicity due to the disruption of the citric acid cycle. This can lead to symptoms such as nausea, vomiting, abdominal pain, and in severe cases, seizures and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that affect liver metabolism could potentially increase or decrease the rate at which this compound is metabolized to fluoroacetate. Additionally, factors that affect renal function could influence the rate at which fluoroacetate is excreted from the body .

Propriétés

IUPAC Name |

4-fluorobutanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLHRUFFEZANKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

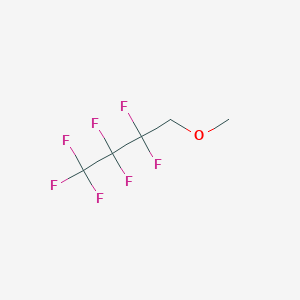

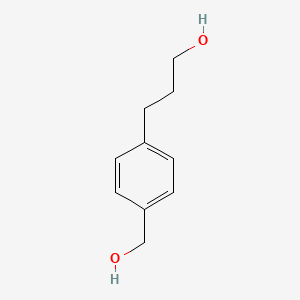

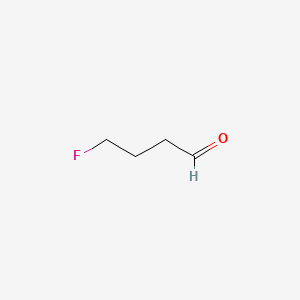

C(CC=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196769 | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

462-74-8 | |

| Record name | Butyraldehyde, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 4-fluoro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

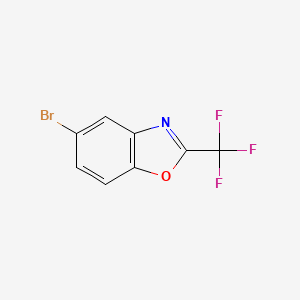

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)